Suloctidil

Vue d'ensemble

Description

Le suloctidil est un aminoalcool contenant du soufre qui a été introduit au début des années 1970 comme vasodilatateur par Continental Pharma, une société belge . Le composé a la formule chimique C20H35NOS et une masse molaire de 337,57 g/mol . Il était principalement utilisé pour ses propriétés vasodilatatrices mais a été retiré du marché en raison de rapports de toxicité hépatique .

Applications De Recherche Scientifique

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfur-containing aminoalcohols.

Biology: Investigated for its effects on cellular processes and its potential as an antifungal agent.

Medicine: Explored for its vasodilatory properties and potential use in treating cardiovascular diseases.

Industry: Utilized in the development of skin-whitening and freckle-removing cosmetics.

Mécanisme D'action

Target of Action

It has been suggested that suloctidil may interact with certain receptors or enzymes to exert its effects .

Biochemical Pathways

It has been suggested that this compound may inhibit the yeast-to-hyphal form switching in candida albicans, a key virulence factor . This is consistent with the down-regulation of hypha-specific genes (HWP1, ALS3, and ECE1) after this compound treatment .

Result of Action

This compound has been found to be effective in inhibiting the growth and biofilm formation of Candida albicans, both in vitro and in vivo . It has been shown to cause morphological changes in the biofilm, as observed through scanning electron microscopy . In vivo, this compound significantly reduced fungal counts and induced a slight histological reaction .

Analyse Biochimique

Biochemical Properties

Suloctidil has been found to have interesting biochemical properties, suggesting it might be useful in the prevention and treatment of atherosclerosis

Cellular Effects

In terms of cellular effects, this compound has been shown to inhibit the growth and biofilm formation of the opportunistic fungus Candida albicans, both in vitro and in vivo . It has been found to be effective in inhibiting C. albicans biofilm, with a minimum inhibitory concentration (MIC 80) of 4 μg/mL, a biofilm inhibiting concentration (BIC 80) of 16 μg/mL, and a biofilm eradicating concentration (BEC 80) of 64 μg/mL .

Molecular Mechanism

The molecular mechanism of this compound’s action is not fully understood. It has been observed that this compound inhibits yeast-to-hyphal form switching in C. albicans, a key virulence factor of this fungus . This result was consistent with the down-regulation of hypha-specific gene (HWP1, ALS3, and ECE1) expression levels after this compound treatment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in vivo, 256 μg/mL of this compound significantly reduced fungal counts compared to that in groups without treatment; the treatment group induced a slight histological reaction, especially when the treatment lasted for 5 days .

Metabolic Pathways

This compound’s metabolic fate has been investigated in various animal species and in humans

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

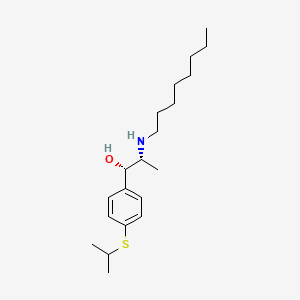

Le suloctidil peut être synthétisé par un processus en plusieurs étapes impliquant la réaction du 4-isopropylthiophénol avec la 2-bromo-1-octylamine en conditions basiques pour former l'intermédiaire 4-(isopropylthio)phényl-2-octylaminoéthanol . Cet intermédiaire est ensuite soumis à d'autres réactions pour donner du this compound .

Méthodes de production industrielle

La production industrielle de this compound implique l'utilisation de réacteurs à grande échelle et d'environnements contrôlés pour assurer la pureté et le rendement du produit final. Le processus comprend la manipulation minutieuse des réactifs et des intermédiaires, ainsi que la mise en œuvre d'étapes de purification telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Le suloctidil subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Le composé peut être réduit pour former des thiols.

Substitution : Le this compound peut subir des réactions de substitution nucléophile, en particulier au niveau de l'atome de soufre.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme le méthylate de sodium et le tert-butylate de potassium sont utilisés.

Principaux produits formés

Oxydation : Sulfoxydes et sulfones.

Réduction : Thiols.

Substitution : Divers dérivés substitués selon le nucléophile utilisé.

Applications de la recherche scientifique

Biologie : Étudié pour ses effets sur les processus cellulaires et son potentiel en tant qu'agent antifongique.

Industrie : Utilisé dans le développement de cosmétiques éclaircissants pour la peau et anti-taches de rousseur.

Mécanisme d'action

Le this compound exerce ses effets principalement par ses propriétés vasodilatatrices. Il agit en relaxant les muscles lisses des vaisseaux sanguins, ce qui conduit à une augmentation du flux sanguin. Les cibles moléculaires et les voies exactes impliquées comprennent l'inhibition de l'afflux de calcium dans les cellules musculaires lisses vasculaires et la modulation des récepteurs adrénergiques .

Comparaison Avec Des Composés Similaires

Composés similaires

Iloprost : Un autre vasodilatateur qui augmente les activités hypotensives du suloctidil.

Mononitrate d'isosorbide : Un vasodilatateur qui améliore les activités vasodilatatrices du this compound.

Bleu patenté : Un composé qui diminue l'efficacité thérapeutique du this compound lorsqu'il est utilisé en combinaison.

Unicité

Le this compound est unique en raison de sa structure d'aminoalcool contenant du soufre, qui lui confère des propriétés chimiques et biologiques distinctes. Sa capacité à inhiber le passage de la forme levure à la forme hyphe chez Candida albicans et son potentiel en tant qu'agent antifongique le distinguent davantage des autres vasodilatateurs .

Propriétés

Numéro CAS |

54767-75-8 |

|---|---|

Formule moléculaire |

C20H35NOS |

Poids moléculaire |

337.6 g/mol |

Nom IUPAC |

(1R,2S)-2-(octylamino)-1-(4-propan-2-ylsulfanylphenyl)propan-1-ol |

InChI |

InChI=1S/C20H35NOS/c1-5-6-7-8-9-10-15-21-17(4)20(22)18-11-13-19(14-12-18)23-16(2)3/h11-14,16-17,20-22H,5-10,15H2,1-4H3/t17-,20-/m0/s1 |

Clé InChI |

BFCDFTHTSVTWOG-PXNSSMCTSA-N |

SMILES |

CCCCCCCCNC(C)C(C1=CC=C(C=C1)SC(C)C)O |

SMILES isomérique |

CCCCCCCCN[C@@H](C)[C@@H](C1=CC=C(C=C1)SC(C)C)O |

SMILES canonique |

CCCCCCCCNC(C)C(C1=CC=C(C=C1)SC(C)C)O |

Apparence |

Solid powder |

Key on ui other cas no. |

54767-75-8 54063-56-8 |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

54767-71-4 (hydrochloride) 60175-02-2 (hydrochloride) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Suloctidil; Bemperil; Cerebro; Circleton; CP 556 S; CP 556S; CP-556S; Daufan; Dulai; Hemoantin; MJF 12637; Octamet; Polivasal; Ravenil; Sudil. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

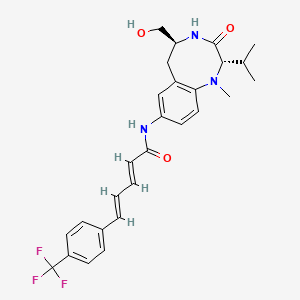

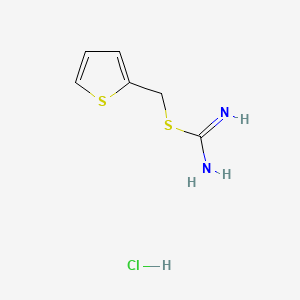

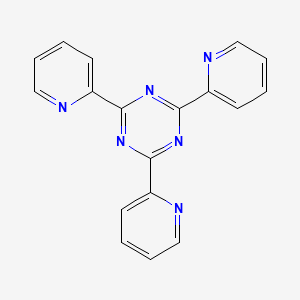

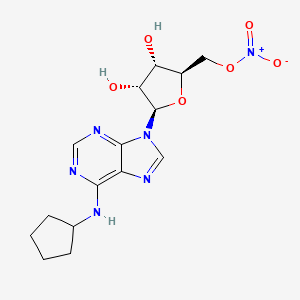

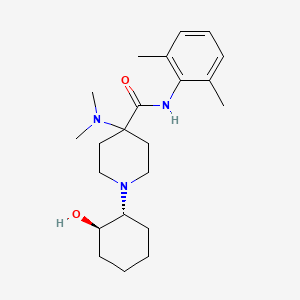

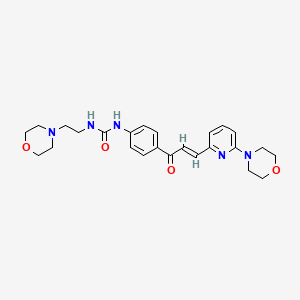

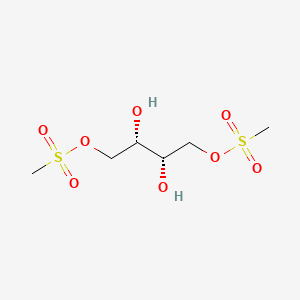

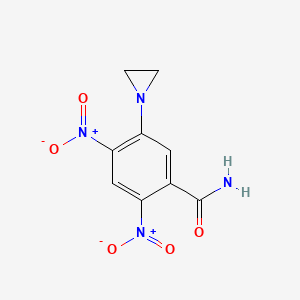

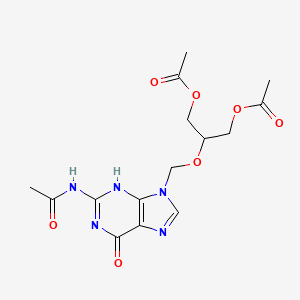

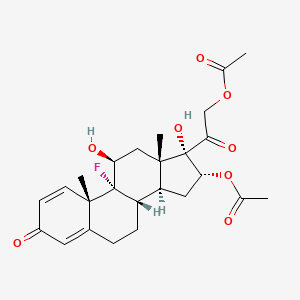

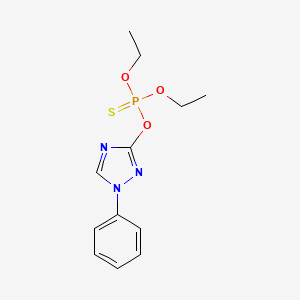

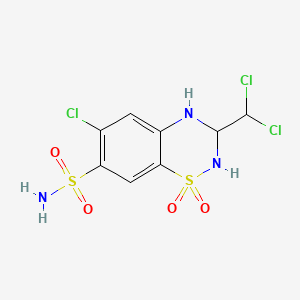

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of suloctidil?

A1: this compound primarily acts as a calcium channel blocker, inhibiting the influx of calcium ions into vascular smooth muscle cells. This leads to vasodilation and improved blood flow. []

Q2: Does this compound affect platelet function?

A2: Yes, this compound has been shown to inhibit platelet aggregation, a key process in thrombus formation. It appears to achieve this by inhibiting cyclooxygenase, an enzyme involved in the synthesis of thromboxane A2, a potent platelet activator. [, ]

Q3: Does this compound influence prostacyclin activity?

A3: Studies suggest that this compound does not significantly affect vascular prostacyclin activity, a factor that promotes vasodilation and inhibits platelet aggregation. This suggests that its antithrombotic effects are primarily mediated through its action on platelets. []

Q4: How does this compound affect cerebral blood flow?

A4: this compound has been shown to improve cerebral blood flow, particularly in animal models of cerebral ischemia. This effect is thought to be mediated by its vasodilatory properties and potential neuroprotective effects. [, ]

Q5: Does this compound influence blood viscosity?

A5: Research indicates that long-term this compound treatment can reduce blood viscosity in diabetic patients, potentially contributing to improved blood flow. The exact mechanism behind this effect is not fully understood. []

Q6: Does this compound impact cholesterol metabolism?

A6: In vitro studies using human fibroblasts suggest that this compound can influence cholesterol metabolism. It has been shown to increase low-density lipoprotein (LDL) binding, uptake, and degradation, while also increasing the synthesis of sterols, fatty acids, and triacylglycerols. []

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C20H35NOS, and its molecular weight is 353.58 g/mol.

Q8: What conditions has this compound been investigated for treating?

A8: this compound has been investigated for its potential therapeutic benefits in several conditions, including:

- Thromboembolic stroke: []

- Intermittent claudication: [, ]

- Hyperlipidemia: []

- Migraine: [, ]

- Primary degenerative dementia: []

- Idiopathic recurrent vein thrombosis: []

Q9: Has this compound demonstrated efficacy in clinical trials?

A9: While some clinical trials have shown promising results for this compound in treating conditions like intermittent claudication and hyperlipidemia, further research is needed to confirm its efficacy and establish optimal treatment regimens.

Q10: Are there any in vitro models used to study this compound?

A10: Yes, in vitro models, such as isolated rat aortic strips and human fibroblast cultures, have been employed to investigate the mechanisms of action of this compound and its effects on vascular smooth muscle and cholesterol metabolism. [, ]

Q11: What is known about the safety profile of this compound?

A11: While generally well-tolerated, this compound has been associated with side effects, including gastrointestinal disturbances and hepatotoxicity. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.